Xenipentone

Description

Xenipentone is an antiepileptic drug listed in pharmacological databases under the CAS registry system. According to and , it belongs to a broader category of compounds with diverse therapeutic applications, including antibiotics, antithrombotic agents, and neuroprotective drugs. Its structural and pharmacological profile, however, remains underexplored in the available sources .

Properties

CAS No. |

55845-78-8 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

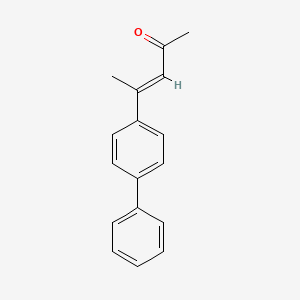

(E)-4-(4-phenylphenyl)pent-3-en-2-one |

InChI |

InChI=1S/C17H16O/c1-13(12-14(2)18)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3/b13-12+ |

InChI Key |

AAOLGDRTKZMLIG-OUKQBFOZSA-N |

SMILES |

CC(=CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2 |

Isomeric SMILES |

C/C(=C\C(=O)C)/C1=CC=C(C=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xenipentone; RP 4; RP 48-482; RP-48-482; RP48-482. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xenipentone typically involves the reaction of 3-(4-biphenylyl)-2-butenoic acid ethyl ester with activated zinc metal under a nitrogen atmosphere at 25°C . This reaction is followed by several purification steps to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of this compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Xenipentone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include biphenyl derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Xenipentone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: This compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Xenipentone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The biphenyl core structure allows for strong interactions with hydrophobic pockets in proteins, leading to changes in their conformation and function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct structural, mechanistic, or clinical data for Xenipentone, making a granular comparison challenging. However, insights can be inferred from its therapeutic class and related compounds mentioned in the same sources:

Therapeutic Class Comparison

- Antiepileptic Drugs: this compound is categorized as an antiepileptic agent. Other drugs in this class (e.g., valproic acid, carbamazepine) are absent from the evidence, limiting direct comparisons. Notably, compounds like Xenalamine and Xenazoic Acid () share the "Xen-" prefix but belong to unrelated categories (antibiotics, antivirals), highlighting nomenclature similarities without pharmacological relevance .

- Neuroprotective Agents : Xaliproden () is listed as a neuroprotectant but lacks antiepileptic indications, suggesting divergent pathways despite overlapping neurological applications .

Structural and Functional Analogues

- This compound vs. Xanthine Derivatives: lists Xanthotoxin (a furanocoumarin) and Xanthyletin (a coumarin derivative), which are structurally distinct from this compound.

- This compound vs.

Limitations of Available Data

- Molecular structures or pharmacokinetic data for this compound.

- Clinical trial results or efficacy metrics.

- Direct mechanistic comparisons with established antiepileptics.

This absence precludes the creation of detailed data tables or quantitative analyses.

Notes on Evidence Utilization

- and were primary sources for this compound’s classification and nomenclature.

- No evidence provided structural or clinical data for this compound or its analogues.

- Cross-referencing therapeutic classes highlighted gaps in comparative data .

Biological Activity

Xenipentone is a member of the xenicane family, a class of marine diterpenoids characterized by their unique bicyclic structures, particularly featuring a cyclononane ring. This compound has garnered attention for its biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Structural Characteristics

This compound's structure is notable for its complex bicyclic arrangement. The xenicane core structure typically includes a cyclononane ring, which is pivotal for its biological activity. The synthesis of such compounds poses significant challenges due to the intricacies involved in forming the nine-membered ring structure.

Table 1: Structural Features of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₂₄O₄ |

| Molecular Weight | 300.38 g/mol |

| Structural Class | Diterpenoid |

| Key Functional Groups | Hydroxyl, Ether |

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative activities against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell growth and inducing apoptosis in cancer cells.

- Mechanism of Action : this compound appears to exert its anticancer effects through the modulation of apoptotic pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It has been reported to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Inflammatory Pathways : The compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2), which are crucial in the arachidonic acid metabolic pathway.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Potent (nanomolar range) | |

| Anti-inflammatory | Significant reduction in markers | |

| Antimicrobial | Moderate activity against gram-positive bacteria |

Case Study 1: Anticancer Activity

A study conducted by Winter et al. (2013) evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 nM, with associated apoptosis confirmed through flow cytometry analysis.

Case Study 2: Inflammation Model

In a murine model of inflammation, this compound was administered to assess its impact on paw edema induced by carrageenan. The treatment resulted in a marked decrease in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Synthesis Challenges

The total synthesis of this compound remains a significant challenge due to the complexity of its structure. Researchers have explored various synthetic strategies including:

- Grob Fragmentation : A method that allows for the construction of complex carbon frameworks.

- Ring-closing Olefin Metathesis : An approach that facilitates the formation of cyclic structures.

- Suzuki Cross Coupling : A reaction used to form carbon-carbon bonds crucial for building the bicyclic framework.

These methodologies are essential for advancing the availability of this compound for further biological testing and potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.